![molecular formula C22H21ClFN5OS B2750486 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-01-4](/img/structure/B2750486.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It also displayed significant anticonvulsant activity .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound, has been achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The structure of the compound was confirmed by 1H and 13C NMR and elemental analysis . The crystal structure of a similar compound was reported with triclinic, P1̅ (no. 2), a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å 3, Z = 2, R gt (F) = 0.0798, wR ref (F 2) = 0.2072, T = 150 K .Chemical Reactions Analysis
The course of the aminomethylation reaction is evidenced by the lack of a signal for the proton at the N2 nitrogen atom of the 1,2,4-triazole ring . The alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Physical And Chemical Properties Analysis
The crystal structure of a similar compound was reported with triclinic, P1̅ (no. 2), a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å 3, Z = 2, R gt (F) = 0.0798, wR ref (F 2) = 0.2072, T = 150 K .Aplicaciones Científicas De Investigación
Antimicrobial Applications
One of the primary areas of research for these compounds has been their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Some derivatives were found to possess good to moderate activities against test microorganisms, indicating the potential of these compounds as antimicrobial agents (Bektaş et al., 2007).
Structure-Activity Relationship (SAR) and Anticancer Potential
The structure-activity relationship (SAR) of triazolopyrimidines, a class of compounds related to the target molecule, has been studied for their anticancer properties. These compounds have shown unique mechanisms of tubulin inhibition, providing a promising avenue for anticancer drug development. Their ability to promote tubulin polymerization in vitro without binding competitively with paclitaxel, and to inhibit the binding of vincas to tubulin, makes them notable. Some compounds in this class have demonstrated the capability to overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
Antidiabetic Activities
Research into triazolo-pyridazine-6-yl-substituted piperazines has uncovered their potential as anti-diabetic medications. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showcasing significant in silico and in nitro insulinotropic activities. Their strong inhibition capabilities, coupled with excellent antioxidant properties and low cytotoxicity, highlight their potential in diabetes management (Bindu et al., 2019).
Neuroleptic Activity
A study on 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines revealed interesting neuroleptic activities with low extrapyramidal side effects. The neuroleptic activity observed in animal models suggests the potential of these compounds in managing conditions that require antihypertensive agents, further underscoring the versatility of this chemical class in therapeutic applications (Cascio et al., 1989).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
In silico studies suggest that similar compounds, such as certain piperazine derivatives, are likely to have good oral bioavailability , which could impact the compound’s pharmacokinetics.
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, including the choice of solvents, reaction temperatures, and acid scavengers .
Propiedades
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-7-2-3-8-18(17)24)28-11-9-27(10-12-28)16-6-4-5-15(23)13-16/h2-8,13,19,30H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRKLKCTBMSYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

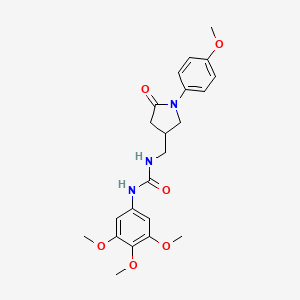
![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)
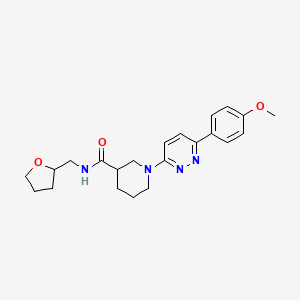
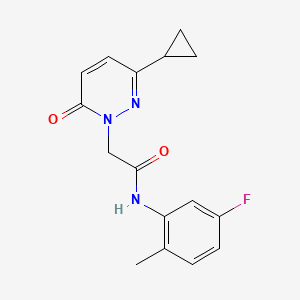
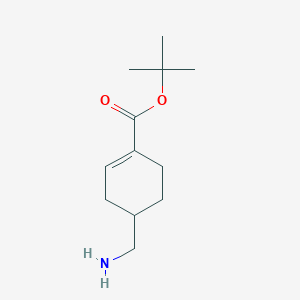

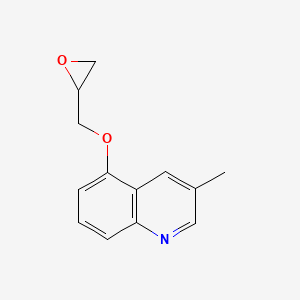
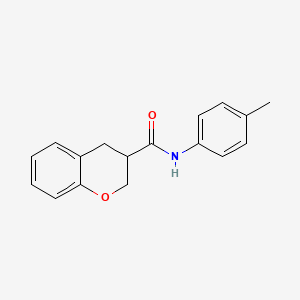
![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)
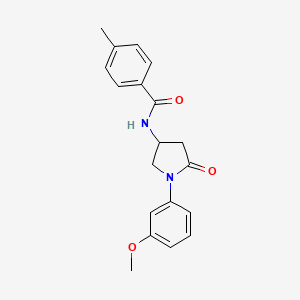
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2750419.png)

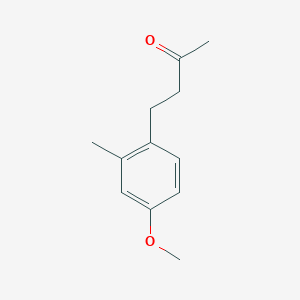
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2750425.png)